3-Hydroxy-4-methyloctanoic acid

Beschreibung

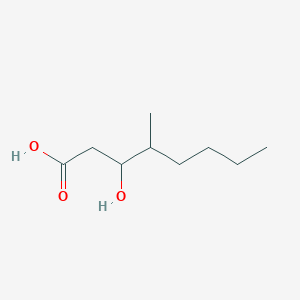

Structure

3D Structure

Eigenschaften

CAS-Nummer |

875712-96-2 |

|---|---|

Molekularformel |

C9H18O3 |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

3-hydroxy-4-methyloctanoic acid |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-7(2)8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

GUXUIBFKSWOPEY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)C(CC(=O)O)O |

Herkunft des Produkts |

United States |

Definitional Framework and Structural Significance of 3 Hydroxy 4 Methyloctanoic Acid Isomers

3-Hydroxy-4-methyloctanoic acid is a carboxylic acid with a nine-carbon backbone. Its structure is characterized by a hydroxyl group (-OH) on the third carbon (C3) and a methyl group (-CH3) on the fourth carbon (C4). This arrangement classifies it as a β-hydroxy-branched fatty acid. The presence of two chiral centers at the C3 and C4 positions means that 3-Hydroxy-4-methyloctanoic acid can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

Overview of Research Trajectories for β Hydroxy Branched Fatty Acids in Academic Disciplines

β-Hydroxy-branched fatty acids, the chemical family to which 3-Hydroxy-4-methyloctanoic acid belongs, are a subject of growing interest across several scientific disciplines. In the field of biochemistry, these molecules are recognized as important endogenous lipids with diverse biological roles. They can act as signaling molecules, influencing cellular processes and contributing to intercellular communication.

Research into this class of fatty acids often explores their biosynthesis, metabolism, and function in various organisms, from bacteria to mammals. For instance, certain β-hydroxy fatty acids are known components of bacterial cell membranes and can play a role in the interaction between microbes and their environment. In more complex organisms, they have been implicated in a range of physiological and pathological processes.

The synthesis of specific stereoisomers of β-hydroxy-branched fatty acids is a significant area of research in organic chemistry. The development of stereoselective synthetic methods allows for the production of pure enantiomers and diastereomers, which are essential for accurately studying their biological functions and for potential therapeutic applications.

Scope and Academic Relevance of Specific 3 Hydroxy 4 Methyloctanoic Acid Studies

Enantioselective and Diastereoselective Synthetic Routes for 3-Hydroxy-4-methyloctanoic Acid

The controlled synthesis of specific stereoisomers of 3-hydroxy-4-methyloctanoic acid, a chiral β-hydroxy carboxylic acid, is a significant challenge in organic chemistry. The presence of two stereocenters at the C3 and C4 positions means that four possible stereoisomers exist. Developing methods to selectively synthesize one of these isomers is crucial for investigating their specific biological activities and for the total synthesis of complex natural products.

Chiral Aldol (B89426) Addition Strategies for Beta-Hydroxy Carboxylic Acid Generation

The aldol reaction is a cornerstone of carbon-carbon bond formation and a powerful tool for constructing β-hydroxy carbonyl compounds. nih.gov In the context of synthesizing 3-hydroxy-4-methyloctanoic acid, the key is to control the stereochemical outcome of the reaction between an enolate and an aldehyde.

Modern asymmetric aldol reactions often employ chiral auxiliaries, which are chiral molecules temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. nih.gov For instance, boron enolates derived from N-acylated oxazolidinones, such as those developed from the readily available cis-1-amino-2-hydroxyindan, have demonstrated high levels of enantioselectivity in reactions with various aldehydes. nih.gov The general strategy involves the reaction of a chiral boron enolate with a prochiral aldehyde. The choice of the chiral auxiliary and the reaction conditions, such as the boron reagent and temperature, dictates the facial selectivity of the enolate addition to the aldehyde, thus controlling the formation of the new stereocenters. nih.govorganic-chemistry.org

A typical sequence for synthesizing a β-hydroxy carboxylic acid like 3-hydroxy-4-methyloctanoic acid via a chiral aldol addition would involve:

Acylation of a chiral auxiliary (e.g., an oxazolidinone) with a suitable carboxylic acid derivative.

Formation of a chiral boron enolate using a boron triflate and a tertiary amine.

Reaction of the chiral enolate with the appropriate aldehyde (in this case, 2-methylhexanal).

Removal of the chiral auxiliary to yield the desired β-hydroxy carboxylic acid.

The diastereoselectivity of the aldol reaction can often be predicted and controlled. For example, the use of dicyclohexylboron triflate typically leads to the formation of syn-aldol adducts. organic-chemistry.org By carefully selecting the chiral auxiliary and the boron reagent, it is possible to achieve high diastereomeric and enantiomeric purity in the final product. lookchem.com

| Chiral Auxiliary/Catalyst | Key Features | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Oxazolidinones (e.g., derived from cis-1-amino-2-hydroxyindan) | Forms chiral boron enolates, high facial selectivity. | High (often >95:5) | nih.gov |

| Boron reagents (e.g., dicyclohexylboron triflate) | Mediates enolate formation and influences stereochemistry. | Typically favors syn products. | organic-chemistry.org |

| Chiral α-amino aldehydes | Can exhibit substrate control, influencing the stereochemical outcome. | Varies with protecting groups and Lewis acids. | lookchem.com |

Asymmetric Reduction and Chiral Catalysis Approaches in β-Hydroxy Acid Synthesis

Asymmetric reduction of β-keto esters is another powerful strategy for the enantioselective synthesis of β-hydroxy acids. This approach involves the reduction of a prochiral ketone to a chiral alcohol, where the stereochemistry is controlled by a chiral catalyst.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a highly effective method for the dynamic kinetic resolution (DKR) of racemic β-keto esters. nih.govnih.gov In a DKR process, a racemic starting material is converted into a single enantiomer of the product in high yield. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reduction. For the synthesis of β-hydroxy esters, a Ru(II) catalyst is often employed in conjunction with a chiral ligand to facilitate the enantioselective transfer of a hydride from a hydrogen donor (e.g., formic acid/triethylamine mixture) to the keto group. nih.govnih.gov

Iridium-catalyzed asymmetric hydrogenation is another valuable technique. Chiral ferrocenyl P,N,N-ligands in combination with iridium catalysts have been shown to effectively hydrogenate a wide range of β-keto esters to their corresponding β-hydroxy esters with high enantioselectivities. rsc.org

Furthermore, biocatalysis offers a green and highly selective alternative. Lactate dehydrogenases (LDHs), for example, can be used for the asymmetric reduction of α-keto acids to α-hydroxy acids. nih.govresearchgate.net While this is for α-hydroxy acids, similar enzymatic systems can be engineered or discovered for the reduction of β-keto esters.

| Catalyst System | Reaction Type | Key Features | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ru(II) with chiral ligands | Asymmetric Transfer Hydrogenation (DKR) | Efficient for dynamic kinetic resolution of β-keto esters. | High to excellent | nih.govnih.gov |

| Ir with chiral ferrocenyl P,N,N-ligands | Asymmetric Hydrogenation | Effective for a broad range of β-keto esters. | Good to excellent (up to 95%) | rsc.org |

| Lactate Dehydrogenases (LDHs) | Biocatalytic Reduction | Highly stereospecific, environmentally friendly. | Excellent (>99.5%) for specific substrates | nih.govresearchgate.net |

Multistep Synthetic Pathways from Defined Chiral Precursors

The synthesis of all four stereoisomers of a molecule like 3-hydroxy-4-methyloctanoic acid often requires a systematic approach starting from well-defined chiral precursors. This strategy allows for the unambiguous assignment of the absolute configuration of the final products. nih.gov

One common approach is to utilize a chiral auxiliary that can be subsequently removed, such as pseudoephedrine propionamide. nih.gov By starting with either the (+)- or (-)-enantiomer of the chiral auxiliary, it is possible to generate different stereoisomers of the target molecule. For example, the synthesis of the four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid was achieved in a stepwise manner from commercially available (+)- and (-)-pseudoephedrine (B34784) propionamide. nih.gov

Another strategy involves the use of biocatalysis to generate a key chiral intermediate. For instance, the asymmetric reduction of a ketone using whole-cell biocatalysts like carrot root or oyster mushrooms can provide access to specific stereoisomers of an alcohol, which can then be further elaborated into the desired β-hydroxy acid. researchgate.net This "green" approach offers mild reaction conditions and high enantioselectivities. researchgate.net

The synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone, a structurally related compound, has been demonstrated using such biocatalytic methods, starting from common achiral reagents. researchgate.net A similar strategy could be envisioned for 3-hydroxy-4-methyloctanoic acid, where the key chiral center at C4 is established through a biocatalytic reduction, followed by the introduction of the C3 stereocenter via a diastereoselective reaction.

Strategies for Enantiomeric Purity Determination and Chiral Resolution of 3-Hydroxy-4-methyloctanoic Acid

Determining the enantiomeric purity and separating the enantiomers of 3-hydroxy-4-methyloctanoic acid are critical steps for its characterization and for isolating the biologically active isomer.

Enzymatic Kinetic Resolution Techniques for Branched-Chain Fatty Acid Esters

Enzymatic kinetic resolution (EKR) is a widely used technique for the separation of enantiomers. This method relies on the ability of enzymes, most commonly lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.net Lipases are particularly well-suited for this purpose due to their broad substrate specificity and high enantioselectivity in organic solvents. mdpi.com

For branched-chain fatty acid esters, such as the esters of 3-hydroxy-4-methyloctanoic acid, EKR can be highly effective. The process typically involves the transesterification or hydrolysis of a racemic ester. For example, a lipase (B570770) from Candida antarctica (CALB) is a versatile biocatalyst often used for the kinetic resolution of secondary alcohols and their esters. mdpi.com

In a typical EKR of a racemic ester of 3-hydroxy-4-methyloctanoic acid, the lipase would selectively acylate one enantiomer of the alcohol (or hydrolyze one enantiomer of the ester), leading to a mixture of the acylated product and the unreacted enantiomer of the alcohol. These can then be separated by standard chromatographic techniques.

Dynamic kinetic resolution (DKR) is an advancement of EKR that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.netrsc.org This is achieved by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.comresearchgate.net For β-hydroxy acids, this can be accomplished by using a metal catalyst to racemize the starting material while the enzyme selectively transforms one enantiomer. rsc.org

| Enzyme | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) | Kinetic Resolution (KR) / Dynamic Kinetic Resolution (DKR) | High enantioselectivity, mild reaction conditions. | nih.govmdpi.com |

Derivatization for Diastereomeric Separation and Analysis (e.g., using Mosher's Reagents, Fluorescent Labeling)

To determine the enantiomeric excess (ee) of a chiral compound, it is often necessary to convert the enantiomers into diastereomers, which have different physical properties and can be distinguished by techniques like NMR spectroscopy or chromatography. This is achieved by reacting the chiral compound with a chiral derivatizing agent.

Mosher's Reagents: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride are widely used chiral derivatizing agents for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines. drugfuture.comwikipedia.orgudel.edu The racemic alcohol (3-hydroxy-4-methyloctanoic acid or its ester) is reacted with an enantiomerically pure Mosher's acid chloride to form a mixture of diastereomeric Mosher's esters. youtube.com These diastereomers exhibit distinct signals in ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer and thus the determination of the ee. udel.eduyoutube.com

Fluorescent Labeling: Chiral derivatization with fluorescent reagents offers a highly sensitive method for the separation and detection of carboxylic acid enantiomers by high-performance liquid chromatography (HPLC). capes.gov.br Chiral fluorescent reagents, such as those containing a dansyl group, can be synthesized and reacted with the carboxylic acid enantiomers. capes.gov.br The resulting diastereomeric derivatives can then be separated on a standard HPLC column and detected with high sensitivity using a fluorescence detector. This method is particularly useful for analyzing small amounts of material. Other fluorescent sensors have also been developed for the enantioselective recognition of chiral carboxylic acids. mdpi.comnih.gov

| Derivatizing Agent | Analytical Technique | Principle | Reference |

|---|---|---|---|

| Mosher's Reagents (MTPA) | NMR Spectroscopy | Formation of diastereomeric esters with distinct NMR signals. | drugfuture.comwikipedia.orgudel.eduyoutube.com |

| Fluorescent Labeling Reagents (e.g., Dansyl derivatives) | HPLC with Fluorescence Detection | Formation of fluorescent diastereomers separable by chromatography. | capes.gov.brmdpi.comnih.gov |

Considerations for Laboratory-Scale Production of Optically Active 3-Hydroxy-4-methyloctanoic Acid

The laboratory-scale synthesis of enantiomerically pure or enriched 3-Hydroxy-4-methyloctanoic acid hinges on the strategic application of asymmetric synthesis principles. Among the most robust and widely adopted methods for achieving high levels of stereocontrol in the formation of β-hydroxy carbonyl compounds is the use of chiral auxiliaries in aldol reactions. landsurvival.comwikipedia.orgblogspot.com This approach involves the temporary attachment of a chiral molecule to one of the reactants, which then directs the stereochemical course of the carbon-carbon bond-forming reaction. wikipedia.orgnih.gov

A logical and well-established strategy for the synthesis of 3-Hydroxy-4-methyloctanoic acid involves the aldol reaction between an enolate derived from a propionate (B1217596) equivalent and hexanal (B45976). The two stereocenters of the target molecule are established simultaneously in this key step. To control the stereochemical outcome, a chiral auxiliary is covalently bonded to the propionate moiety.

One of the most successful and widely employed classes of chiral auxiliaries for this purpose are the Evans oxazolidinones. blogspot.comyoutube.com These auxiliaries are available in both enantiomeric forms and allow for predictable and high levels of diastereoselectivity in aldol reactions. wikipedia.orgyoutube.com The general approach involves the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-propionyloxazolidinone.

The subsequent steps for a typical Evans asymmetric aldol reaction to generate a specific stereoisomer of 3-Hydroxy-4-methyloctanoic acid are as follows:

Enolate Formation: The N-propionyloxazolidinone is treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA). This process, known as soft enolization, reliably generates the (Z)-enolate through a six-membered ring transition state. blogspot.com The geometry of the enolate is crucial for determining the relative stereochemistry of the aldol product. pharmacy180.com

Aldol Addition: The pre-formed (Z)-enolate is then reacted with hexanal at low temperatures (typically -78 °C). The chiral auxiliary directs the approach of the hexanal to one face of the enolate. The reaction proceeds through a Zimmerman-Traxler chair-like transition state, where the bulky butyl group of the hexanal preferentially occupies a pseudo-equatorial position to minimize steric interactions. chemtube3d.com This highly organized transition state assembly dictates the absolute stereochemistry at the two newly formed stereocenters, leading to the syn-aldol adduct with high diastereoselectivity. chemtube3d.com

Auxiliary Cleavage: After the aldol reaction, the chiral auxiliary is cleaved from the product. A common method for this is saponification with lithium hydroxide (B78521) and hydrogen peroxide, which yields the desired optically active 3-hydroxy-4-methyloctanoic acid without epimerization of the stereocenters. The valuable chiral auxiliary can then be recovered and reused.

The choice of the specific enantiomer of the Evans auxiliary allows for the selective synthesis of different stereoisomers of the final product. For example, using the enantiomeric oxazolidinone would lead to the formation of the enantiomer of the aldol adduct.

Another well-established chiral auxiliary that can be employed is pseudoephedrine. wikipedia.org When used as a chiral auxiliary, pseudoephedrine forms an amide with propionic acid. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The subsequent reaction with hexanal proceeds with high diastereoselectivity, which is directed by the stereochemistry of the pseudoephedrine backbone. wikipedia.org Cleavage of the auxiliary under appropriate conditions then affords the optically active 3-hydroxy-4-methyloctanoic acid.

The following tables summarize representative data for diastereoselective aldol reactions using chiral auxiliaries, which are analogous to the synthesis of 3-Hydroxy-4-methyloctanoic acid.

Table 1: Representative Diastereoselective Aldol Reactions with Evans Oxazolidinone Auxiliary

| Enolate Precursor | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (R)-N-Propionyloxazolidinone | Isovaleraldehyde | >99:1 | 85 |

| (S)-N-Propionyloxazolidinone | Benzaldehyde | 98:2 | 91 |

| (R)-N-Propionyloxazolidinone | Acetaldehyde | 95:5 | 78 |

This table presents typical results for Evans aldol reactions, demonstrating the high syn-selectivity and yields commonly achieved. The reaction to produce 3-Hydroxy-4-methyloctanoic acid would involve hexanal as the aldehyde.

Table 2: Key Parameters for Laboratory-Scale Synthesis

| Parameter | Condition/Reagent | Purpose |

| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or Pseudoephedrine | Control of absolute and relative stereochemistry |

| Enolization | Bu₂BOTf, DIPEA or LDA | Generation of a stereodefined (Z)-enolate |

| Aldehyde | Hexanal | Provides the C4-C8 portion of the target molecule |

| Reaction Temperature | -78 °C to 0 °C | To ensure kinetic control and maximize stereoselectivity |

| Auxiliary Cleavage | LiOH, H₂O₂ | Mild removal of the auxiliary to yield the carboxylic acid |

The successful laboratory-scale production of optically active 3-Hydroxy-4-methyloctanoic acid relies on careful control of reaction conditions, particularly temperature, and the purity of reagents. The diastereomeric products of the aldol reaction can often be separated by chromatography, allowing for the isolation of a single stereoisomer in high purity. The development of catalytic, enantioselective aldol reactions continues to be an area of active research, offering potential future alternatives to stoichiometric chiral auxiliaries. nih.govrsc.org

Isolation and Identification from Microbial Sources and Natural Products

The presence of 3-hydroxy-4-methyloctanoic acid and its derivatives has been primarily associated with microbial sources, particularly fungi and bacteria. Its identification has often been linked to the analysis of complex natural products.

Discovery in Fungal and Bacterial Fermentation Broths

While direct isolation of 3-hydroxy-4-methyloctanoic acid from Acremonium sp. is not prominently documented in available scientific literature, related structures have been identified in other fungal genera. For instance, a similar compound, 3-hydroxy-4-methyldecanoic acid, has been isolated from the fermentation broth of an endolichenic fungus, Beauveria sp. nih.gov. This discovery points towards the capability of fungi to synthesize such branched-chain hydroxy fatty acids.

In the bacterial realm, 3-hydroxy-4-methyloctanoic acid has been tentatively identified as a metabolic intermediate in a sulfate-reducing bacterial enrichment culture during the anaerobic degradation of n-hexane. This finding highlights the role of this compound in specific bacterial metabolic pathways.

Association with Specific Natural Product Classes

Table 1: Examples of 3-Hydroxy-4-methyl-fatty Acid Containing Natural Products

| Compound Name | Natural Source | Natural Product Class | Reference |

| Beauveamides A-G | Beauveria sp. | Cyclotetradepsipeptide | nih.gov |

Investigation of Microbial Metabolic Pathways Involving 3-Hydroxy-4-methyloctanoic Acid

The most well-documented role of 3-hydroxy-4-methyloctanoic acid is as an intermediate in the anaerobic breakdown of alkanes by certain bacteria. This process is of significant environmental and biogeochemical importance.

Role in Anaerobic Alkane Degradation by Sulfate-Reducing Bacteria

Under anaerobic conditions, some sulfate-reducing bacteria can utilize straight-chain alkanes like n-hexane as a source of carbon and energy. The degradation pathway is initiated by an unusual activation step. 3-Hydroxy-4-methyloctanoic acid has been proposed as a key intermediate in this metabolic sequence. Its formation allows the otherwise inert alkane to be channeled into the central metabolism of the bacterium.

Proposed Metabolic Cycles and Intermediates in Anaerobic Biodegradation

The anaerobic degradation of n-hexane is proposed to occur via the fumarate (B1241708) addition pathway nih.gov. In this pathway, n-hexane is activated by the addition of a fumarate molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase. This initial step forms (1-methylpentyl)succinate (B1244145) nih.gov.

This initial product is then further metabolized. It is proposed that (1-methylpentyl)succinate is converted to its coenzyme A (CoA) thioester, which then undergoes a carbon-skeleton rearrangement to form (2-methylhexyl)malonyl-CoA. Decarboxylation of this intermediate yields 4-methyloctanoyl-CoA nih.gov.

Subsequently, 4-methyloctanoyl-CoA is thought to enter a modified β-oxidation cycle. It is in this cycle that 3-hydroxy-4-methyloctanoic acid is formed as an intermediate. The cycle would proceed with the oxidation of 4-methyloctanoyl-CoA, leading to the formation of various methyl-branched fatty acids nih.gov.

Table 2: Proposed Intermediates in the Anaerobic Degradation of n-Hexane

| Intermediate | Precursor | Proposed Subsequent Product | Reference |

| (1-Methylpentyl)succinate | n-Hexane + Fumarate | (1-Methylpentyl)succinyl-CoA | nih.gov |

| 4-Methyloctanoyl-CoA | (2-Methylhexyl)malonyl-CoA | 4-Methyloct-2-enoyl-CoA | nih.gov |

| 3-Hydroxy-4-methyloctanoic acid | 4-Methyloctanoyl-CoA (via β-oxidation) | 2-Methylhexanoic acid derivatives | nih.gov |

Enzymatic Activities Involved in its Biosynthesis or Transformation

The enzymatic machinery responsible for the complete biosynthesis and transformation of 3-hydroxy-4-methyloctanoic acid in anaerobic bacteria is a subject of ongoing research. The initial activation of n-hexane is catalyzed by alkylsuccinate synthase , a glycyl radical enzyme that facilitates the addition of the alkane to fumarate rsc.org.

The subsequent conversion of (1-methylpentyl)succinate to 4-methyloctanoyl-CoA is thought to involve enzymes analogous to those of the methylmalonyl-CoA pathway, including a mutase for the carbon skeleton rearrangement and a decarboxylase nih.gov.

The formation of 3-hydroxy-4-methyloctanoic acid from 4-methyloctanoyl-CoA would occur during β-oxidation. This step is catalyzed by an acyl-CoA dehydrogenase to form an enoyl-CoA intermediate, followed by the action of an enoyl-CoA hydratase which adds a water molecule across the double bond to create the 3-hydroxyacyl-CoA. Finally, a thioesterase would cleave the CoA group to yield the free 3-hydroxy-4-methyloctanoic acid. While these are the general enzymatic activities of the β-oxidation pathway, the specific enzymes that act on the branched-chain substrate 4-methyloctanoyl-CoA in these anaerobic bacteria have not yet been fully characterized.

General Mechanisms of Branched-Chain Fatty Acid Biosynthesis in Microorganisms

The biosynthesis of branched-chain fatty acids (BCFAs) in microorganisms is a well-studied process that provides a basis for understanding the formation of compounds like 3-hydroxy-4-methyloctanoic acid. BCFAs are common components of the cell membranes of many Gram-positive bacteria. nih.gov

The synthesis of BCFAs typically begins with short-chain branched acyl-CoAs that act as primers. These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.gov The initial step is the transamination of these BCAAs to their corresponding α-keto acids. nih.gov

These branched-chain α-keto acids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (Bkd) complex to form the corresponding branched-chain acyl-CoA primers. nih.gov For example:

α-ketoisovalerate (from valine) is converted to isobutyryl-CoA.

α-ketoisocaproate (from leucine) is converted to isovaleryl-CoA.

α-keto-β-methylvalerate (from isoleucine) is converted to 2-methylbutyryl-CoA.

These primers then enter the fatty acid synthesis (FAS) cycle. The key enzyme that initiates this process is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). In bacteria that produce BCFAs, FabH exhibits a preference for these branched-chain acyl-CoA primers over acetyl-CoA, which is the primary primer for straight-chain fatty acids in organisms like E. coli. nih.gov

The elongation of the fatty acid chain proceeds through a series of reactions catalyzed by the fatty acid synthase (FAS) system, where malonyl-ACP is sequentially added to the growing acyl chain.

The introduction of a hydroxyl group at the C3 position, as seen in 3-hydroxy-4-methyloctanoic acid, is an integral part of the fatty acid synthesis cycle. One of the intermediates in each round of fatty acid elongation is a 3-hydroxyacyl-ACP. In the typical FAS cycle, this intermediate is dehydrated, reduced, and further elongated. However, the release of this 3-hydroxy intermediate from the ACP, potentially through the action of a specific hydrolase or thioesterase, would result in the formation of a free 3-hydroxy fatty acid.

| Precursor Amino Acid | Corresponding α-Keto Acid | Branched-Chain Acyl-CoA Primer | Resulting BCFA Series |

| Valine | α-ketoisovalerate | Isobutyryl-CoA | iso-even |

| Leucine | α-ketoisocaproate | Isovaleryl-CoA | iso-odd |

| Isoleucine | α-keto-β-methylvalerate | 2-methylbutyryl-CoA | anteiso-odd |

Advanced Analytical Approaches for the Characterization and Quantification of 3 Hydroxy 4 Methyloctanoic Acid

Spectrometric Techniques for Structural and Isotopic Analysis

Spectrometric methods are fundamental for the primary identification and structural elucidation of 3-hydroxy-4-methyloctanoic acid. These techniques provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection and Fragmentation Pattern Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds like 3-hydroxy-4-methyloctanoic acid. Due to the compound's polarity, derivatization is a prerequisite for GC analysis. The most common approach involves converting the carboxylic acid and hydroxyl groups into their more volatile trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

Upon electron ionization (EI), the TMS derivative of 3-hydroxy-4-methyloctanoic acid undergoes characteristic fragmentation. While a detailed mass spectrum for a pure standard is not widely published, analysis of tentatively identified 3-hydroxy-4-methyloctanoic acid TMS derivative from metabolic studies reveals key fragmentation patterns. nih.gov For 3-hydroxy fatty acid methyl esters, a characteristic base peak at m/z 103 is often observed, resulting from the cleavage between the C3 and C4 carbons. caymanchem.com Another significant fragment corresponds to the loss of a methyl group from the TMS moiety ([M-15]⁺), which is a common feature in the mass spectra of TMS derivatives. nih.govnih.gov The analysis of fragmentation patterns is crucial for distinguishing it from other metabolites and confirming its identity in complex biological matrices. nih.govcaymanchem.com

Table 1: Common Fragment Ions in the GC-MS Analysis of Derivatized 3-Hydroxyalkanoic Acids

| Derivative Type | Characteristic Fragment Ion (m/z) | Description |

| Methyl Ester | 103 | Cleavage α to the hydroxyl group at C3 |

| Methyl Ester | [M-31]⁺ | Loss of a methoxy (B1213986) group (-OCH₃) |

| TMS Ether/Ester | 73 | [Si(CH₃)₃]⁺ |

| TMS Ether/Ester | [M-15]⁺ | Loss of a methyl group from a TMS group |

This table represents general fragmentation patterns for the class of compounds and may vary for the specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework. For 3-hydroxy-4-methyloctanoic acid, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and to determine the relative stereochemistry of the two chiral centers.

Isotopic labeling studies, where precursors enriched with stable isotopes like ¹³C or ²H are used in biosynthesis, can be powerfully combined with NMR. frontiersin.org This approach allows for the tracing of metabolic pathways and provides unambiguous assignments of NMR signals, which is particularly useful for complex molecules or when analyzing mixtures. frontiersin.org

Chromatographic Separation Methods for 3-Hydroxy-4-methyloctanoic Acid and its Derivatives

The presence of multiple stereoisomers necessitates the use of high-resolution chromatographic techniques capable of separating these closely related molecules.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. For the separation of the stereoisomers of 3-hydroxy-4-methyloctanoic acid, chiral stationary phases (CSPs) are indispensable. Literature indicates that all four stereoisomers of this compound have been successfully separated using HPLC. mdpi.com This is typically achieved after derivatization with a chiral reagent to form diastereomeric pairs, which can then be separated on a standard achiral column, or by direct separation of the enantiomers on a CSP. mdpi.comresearchgate.net Common CSPs for separating chiral acids include those based on cellulose (B213188) or amylose (B160209) derivatives. nih.govrsc.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, and the temperature are critical parameters that need to be optimized to achieve baseline resolution of all stereoisomers. researchgate.netrsc.org

Chiral Gas Chromatography for Enantiomeric Purity Assessment

For determining the enantiomeric purity or enantiomeric excess (ee) of 3-hydroxy-4-methyloctanoic acid, chiral gas chromatography is a highly sensitive and accurate method. nih.gov Similar to standard GC, the acid must first be derivatized to its volatile ester form, typically a methyl ester. The separation is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. nih.govresearchgate.netbeilstein-journals.org These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times. Chiral GC analysis has been successfully applied to confirm the high enantiomeric excess (>99.9%) of related compounds like R-3-hydroxyoctanoic acid produced via biotechnological methods. nih.gov

Derivatization Strategies for Enhanced Detection and Stereochemical Assignment

Derivatization plays a crucial role in the analysis of 3-hydroxy-4-methyloctanoic acid. It serves two primary purposes: to increase the volatility and thermal stability of the analyte for GC analysis and to introduce a chromophore or fluorophore for enhanced detection in HPLC. dokumen.pub Furthermore, stereospecific derivatization is a key strategy for determining the absolute configuration of the chiral centers.

For stereochemical assignment, the acid can be reacted with a chiral derivatizing agent of known absolute configuration to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by achiral chromatography (HPLC or GC). By analyzing the elution order and comparing it to standards, the absolute configuration of the original molecule can be deduced. A common approach involves esterification with a chiral alcohol. researchgate.net The synthesis of reference standards of all four stereoisomers of 3-methyl-4-octanolide has been reported, which is crucial for the validation of such analytical methods. theeurekamoments.com These strategies, combined with the powerful separation and detection techniques described above, provide a comprehensive toolkit for the complete analytical characterization of 3-hydroxy-4-methyloctanoic acid and its stereoisomers.

Application of Mosher's Reagents (MTPA-Cl) for Absolute Stereochemistry Determination

Determining the absolute configuration of the chiral centers (at C3 and C4) in 3-Hydroxy-4-methyloctanoic acid is fundamental to understanding its stereospecific interactions in biological systems. The Mosher's method is a powerful NMR spectroscopic technique for elucidating the absolute stereochemistry of chiral secondary alcohols. avantorsciences.commedchemexpress.com The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. tcichemicals.comwikipedia.org

The secondary hydroxyl group of 3-Hydroxy-4-methyloctanoic acid is reacted in two separate experiments with (R)-MTPA-Cl and (S)-MTPA-Cl to form a pair of diastereomeric esters (Mosher's esters). medchemexpress.com Because these products are diastereomers, they exhibit distinct chemical shifts in their ¹H NMR and ¹⁹F NMR spectra. wikipedia.orgoup.com

The analysis relies on the principle that the MTPA moiety in the resulting esters adopts a specific conformation where the trifluoromethyl (CF₃), methoxy (OCH₃), and phenyl groups are spatially arranged in a predictable manner relative to the substituents of the original alcohol. The magnetically anisotropic phenyl group of the MTPA reagent causes significant shielding or deshielding effects on the protons of the substrate. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the carbinol center can be assigned. A model is used to predict which protons will be shielded (shifted upfield) or deshielded (shifted downfield). The difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol carbon is calculated. A consistent positive or negative sign for the Δδ values on one side of the molecule versus the other allows for a definitive assignment of the absolute configuration. nih.gov

In a study determining the stereochemistry of the related compound 3-hydroxy-2-methyloctanoic acid (Hmoa), the Mosher's ester analysis, coupled with HPLC, was successfully used to assign the absolute configuration. biomol.com The diastereomeric esters were separated by RP-HPLC, and their retention times, compared with synthetic standards, confirmed the stereochemistry. biomol.com This demonstrates the robustness of the Mosher's method for this class of β-hydroxy acids.

Table 1: Mosher's Method for 3-Hydroxy-4-methyloctanoic Acid

| Step | Description | Reagent/Technique | Purpose |

|---|---|---|---|

| 1. Derivatization | The hydroxyl group of 3-Hydroxy-4-methyloctanoic acid is esterified in two separate reactions. | (R)-MTPA-Cl and (S)-MTPA-Cl | To form a pair of diastereomeric Mosher's esters. |

| 2. Purification | The resulting diastereomeric esters are purified. | Chromatography (e.g., HPLC) | To isolate the pure diastereomers for analysis. |

| 3. NMR Analysis | ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA esters. | NMR Spectroscopy | To measure the chemical shifts (δ) of protons near the chiral center. |

| 4. Data Calculation | The chemical shift differences (Δδ = δS - δR) are calculated for protons on either side of the original hydroxyl group. | Comparative Analysis | To determine the pattern of shielding/deshielding effects. |

| 5. Configuration Assignment | The pattern of Δδ values is compared to the established Mosher's model. | Mosher's Model | To deduce the absolute configuration (R or S) of the C3 carbinol center. |

Fluorescent Derivatization Reagents for High-Sensitivity Detection and Chiral Discrimination

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 3-Hydroxy-4-methyloctanoic acid. However, as this compound lacks a strong chromophore, its detection by standard UV-Vis detectors is insensitive. Fluorescent derivatization, or labeling, is a strategy to overcome this limitation by covalently attaching a fluorescent tag to the analyte, dramatically enhancing detection sensitivity. nih.gov

For 3-Hydroxy-4-methyloctanoic acid, derivatization typically targets the carboxylic acid functional group. A variety of fluorescent labeling reagents are available that react with carboxylic acids to form highly fluorescent esters. nih.govthermofisher.com

Common Fluorescent Derivatization Reagents for Carboxylic Acids:

Coumarin-based Reagents: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) reacts with carboxylic acids in the presence of a base to form stable, fluorescent esters, detectable with high sensitivity. tcichemicals.com

Anthracene-based Reagents: Reagents like 9-anthryldiazomethane (B78999) (ADAM) or 9-chloromethyl anthracene (B1667546) react with carboxylic acids to yield fluorescent esters, enabling detection at femtomole to picomole levels. nih.govnih.gov

Beyond enhancing sensitivity, fluorescent derivatization can also be used for chiral discrimination. This is achieved by using a chiral fluorescent derivatization reagent (CFDR). The CFDR, which is enantiomerically pure, reacts with the racemic or enantiomerically enriched analyte to form diastereomeric products. These diastereomers can then be separated on a standard (achiral) HPLC column and detected by a fluorescence detector. psu.edursc.org

For 3-Hydroxy-4-methyloctanoic acid, a chiral amine-containing fluorophore could be used to derivatize the carboxylic acid group, forming diastereomeric amides. For example, benzoxadiazole-based reagents like (+)- and (-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,l,3-benzoxadiazole (D- and L-DBD-APy) have been successfully used to separate carboxylic acid enantiomers. psu.edursc.org The reaction creates diastereomers that are resolvable by reversed-phase HPLC, allowing for simultaneous quantification and determination of the enantiomeric ratio. psu.edursc.org

Table 2: Selected Fluorescent Derivatization Reagents for 3-Hydroxy-4-methyloctanoic Acid Analysis

| Reagent Type | Example Reagent | Target Functional Group | Purpose | Detection (Ex/Em) |

|---|---|---|---|---|

| Coumarin Analogue | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acid | High-Sensitivity Quantification | ~328 nm / ~380 nm tcichemicals.com |

| Anthracene Analogue | 9-Chloromethyl anthracene | Carboxylic Acid | High-Sensitivity Quantification | ~365 nm / ~410 nm nih.gov |

| Chiral Benzoxadiazole | D/L-DBD-APy | Carboxylic Acid | Chiral Discrimination & Quantification | ~470 nm / ~580 nm psu.edu |

Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying a wide range of metabolites. psu.edu However, compounds must be volatile and thermally stable to be analyzed by GC. 3-Hydroxy-4-methyloctanoic acid, with its polar hydroxyl and carboxylic acid groups, has low volatility and is unsuitable for direct GC-MS analysis. rsc.org

Trimethylsilyl (TMS) derivatization is a widely used method to increase the volatility of such compounds. nih.gov The process involves replacing the active hydrogen atoms of the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl ((CH₃)₃Si-) group. This reaction reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and thermal stability. rsc.orgnih.gov

The derivatization is typically performed using a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a two-step process. First, a methoximation reagent may be used to prevent the formation of ring structures, followed by the addition of MSTFA to silylate the active hydrogens. nih.gov For 3-Hydroxy-4-methyloctanoic acid, both the 3-hydroxy and the carboxylic acid protons would be replaced, yielding 3-(trimethylsilyloxy)-4-methyloctanoic acid, trimethylsilyl ester.

The resulting TMS-derivatized compound is sufficiently volatile for GC separation. The subsequent analysis by mass spectrometry provides a characteristic fragmentation pattern that can be used for structural confirmation and quantification. psu.edu Automated TMS derivatization protocols have been developed to improve throughput and reproducibility for large-scale metabolomic studies. nih.govb-cdn.net

Table 3: Trimethylsilyl (TMS) Derivatization for GC-MS

| Step | Description | Reagent/Technique | Purpose |

|---|---|---|---|

| 1. Sample Preparation | The sample containing 3-Hydroxy-4-methyloctanoic acid is dried. | Lyophilization / Vacuum | To remove water, which would consume the derivatizing reagent. |

| 2. Derivatization | Active hydrogens on the hydroxyl and carboxyl groups are replaced with TMS groups. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | To increase volatility and thermal stability. |

| 3. GC Separation | The derivatized analyte is injected into the GC system and separated on a capillary column. | Gas Chromatography | To separate the analyte from other components in the mixture. |

| 4. MS Detection | The separated compound is fragmented and detected by a mass spectrometer. | Mass Spectrometry | For compound identification based on mass spectrum and quantification. |

Q & A

Q. What are the established synthetic routes for 3-hydroxy-4-methyloctanoic acid (HMOA), and how do researchers optimize yield and stereochemical purity?

HMOA is synthesized via enantioselective methods such as chiral auxiliary-mediated alkylation or enzymatic resolution. For example, in the synthesis of beauveriolides, HMOA is incorporated as a β-hydroxy acid subunit using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Yield optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) and employing catalysts like lipases for stereochemical control . Purity is validated via HPLC with chiral columns and comparison to natural isolates .

Q. How is HMOA structurally characterized, and what analytical techniques resolve ambiguities in its stereochemistry?

Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. Key techniques include:

- 1H/13C NMR : Assignments of methyl (δH ~1.2 ppm) and hydroxyl (δH ~2.5 ppm) groups.

- HSQC/HMBC : Correlate protons to adjacent carbons, confirming the hydroxyl and methyl positions at C-3 and C-4, respectively .

- Marfey’s analysis : Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) followed by LC-MS determines absolute configuration (e.g., (3S,4S) in natural HMOA) .

Q. What natural sources produce HMOA, and how are extraction protocols designed to preserve its bioactivity?

HMOA is identified in marine actinomycetes (e.g., Salinispora arenicola) and fungal metabolites (e.g., Beauveria spp.). Extraction involves:

Q. What are the primary biological activities of HMOA, and how are these evaluated in vitro?

HMOA exhibits:

- Cytotoxicity : Tested via MTT assays against cancer cell lines (e.g., HCT-116).

- Enzyme inhibition : ACAT (acyl-CoA cholesterol acyltransferase) inhibition measured using radiolabeled substrates (e.g., [14C]-oleoyl-CoA) .

- Anti-inflammatory activity : NFκB inhibition assessed via luciferase reporter assays in macrophages .

Advanced Research Questions

Q. How does HMOA’s stereochemistry influence its biological activity, and what methods validate structure-activity relationships (SAR)?

The (3S,4S) configuration in natural HMOA is critical for ACAT inhibition. Synthetic stereoisomers (e.g., 3R,4R) show reduced activity, validated by:

Q. What challenges arise in quantifying HMOA in complex biological matrices, and how are they addressed?

Matrix interference (e.g., lipids, proteins) complicates quantification. Solutions include:

Q. How is HMOA’s biosynthetic pathway elucidated, and what genetic tools identify key enzymes?

In Salinispora arenicola, genome mining identifies polyketide synthase (PKS) clusters. Techniques include:

- Gene knockout : CRISPR-Cas9 disruption of hmgA (hydroxymethylglutaryl-CoA synthase) to block HMOA production.

- Heterologous expression : Cloning PKS genes into E. coli or S. cerevisiae to reconstitute pathways .

Q. What contradictions exist in reported bioactivity data for HMOA, and how are these resolved?

Discrepancies in cytotoxicity IC50 values (e.g., 2 µM vs. 10 µM) may arise from:

Q. What in vivo models are used to study HMOA’s therapeutic potential, and how is pharmacokinetic (PK) data obtained?

- Atherosclerosis models : ApoE−/− mice fed high-fat diets, with HMOA administered orally (10 mg/kg). Lesion area is quantified via en face aortic staining .

- PK studies : LC-MS/MS plasma profiling post-administration to calculate AUC, Cmax, and half-life .

Methodological Tables

Q. Table 1. Key NMR Assignments for HMOA

| Proton/Carbon | δH (ppm) | δC (ppm) | Correlation (HSQC/HMBC) |

|---|---|---|---|

| C-3-OH | 2.45 | 70.2 | HMBC to C-2/C-4 |

| C-4-CH3 | 1.18 | 19.8 | HSQC to δH 1.18 |

| C-8-COOH | - | 176.5 | - |

| Data from [7, 10] |

Q. Table 2. Comparative Bioactivity of HMOA Stereoisomers

| Stereoisomer | ACAT IC50 (µM) | Cytotoxicity (IC50, µM) |

|---|---|---|

| (3S,4S) | 0.8 | 2.1 |

| (3R,4R) | 12.4 | >50 |

| Data from [12] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.